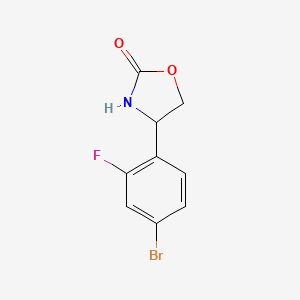

4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO2/c10-5-1-2-6(7(11)3-5)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPOSFDLHDOEIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-bromo-2-fluoroaniline with glycidol in the presence of a base to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazolidinone derivatives or reduction to remove the bromine or fluorine atoms.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like DMF or DMSO.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

Substitution: Formation of 4-(4-substituted-2-fluorophenyl)-1,3-oxazolidin-2-one derivatives.

Oxidation: Formation of oxazolidinone N-oxides.

Reduction: Formation of dehalogenated oxazolidinone derivatives.

Scientific Research Applications

4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial agent.

Medicine: Investigated for its activity against resistant bacterial strains.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the 50S subunit of the ribosome, preventing the formation of the initiation complex and thus halting bacterial growth. The presence of bromine and fluorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one with structurally similar oxazolidinones:

Key Observations :

- Halogen Effects : Bromine and fluorine substituents increase molecular weight and influence lipophilicity (e.g., XLogP3 = 2.4 for 5-(bromomethyl)-3-(4-fluorophenyl) derivative ). Iodine in 4-(2-iodophenyl)-1,3-oxazolidin-2-one further elevates molecular weight (289.07 g/mol) .

- Nitro groups (e.g., 3-(4-nitrophenyl)-) increase reactivity, as demonstrated in catalytic reductions to aminophenyl derivatives .

Biological Activity

4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a bromine atom at the para position and a fluorine atom at the ortho position of the phenyl ring, which may influence its biological interactions. The oxazolidinone ring contributes to its pharmacological properties, particularly in antimicrobial activity.

Antimicrobial Properties

Oxazolidinones are primarily known for their antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional proteins. This mechanism is similar to that of well-known antibiotics such as linezolid and tedizolid .

Research indicates that 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one exhibits significant antibacterial activity against various resistant strains of bacteria. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity and selectivity towards bacterial ribosomes, making it a candidate for developing new antibiotics .

Anticancer Activity

Recent studies have suggested potential anticancer properties for this compound. In vitro assays demonstrated that derivatives with similar structures can induce apoptosis in cancer cell lines. For instance, compounds with halogen substitutions showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutic agents .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 12.5 | |

| Anticancer | FaDu Hypopharyngeal Cells | 18.9 | |

| Antiparasitic | Leishmania amazonensis | 26.7 |

The primary mechanism of action for 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one involves:

- Inhibition of Protein Synthesis : By binding to the 50S ribosomal subunit, it prevents the formation of the initiation complex necessary for protein synthesis in bacteria.

- Induction of Apoptosis : In cancer cells, it may activate pathways leading to programmed cell death, although the specific pathways remain to be fully elucidated.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of a substituted phenyl precursor with a carbonyl-containing reagent. For example, analogous oxazolidinones have been synthesized via hydrazine-mediated cyclization under reflux conditions in ethanol or methanol . Key optimization parameters include:

- Catalyst selection : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can improve cyclization efficiency.

- Temperature control : Reflux conditions (~80°C) enhance reaction rates but may require inert atmospheres to avoid side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) ensures high purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be observed?

Methodological Answer:

- FTIR : Look for the carbonyl stretch of the oxazolidinone ring at ~1750–1780 cm⁻¹ and C-Br vibrations near 550–650 cm⁻¹ .

- ¹H/¹³C NMR : Key signals include:

- Oxazolidinone ring protons (δ 3.5–4.5 ppm, multiplet).

- Aromatic protons from the 4-bromo-2-fluorophenyl group (δ 7.2–7.8 ppm, split due to para-bromo and ortho-fluoro substituents) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 273.97 (C₉H₆BrFNO₂⁺).

Q. How can molecular docking predict the biological activity of this compound against enzymes like DNA gyrase?

Methodological Answer:

- Software : Use Schrödinger’s Glide or AutoDock Vina for docking simulations.

- Protocol :

- Prepare the enzyme structure (PDB: 1KZN for DNA gyrase) by removing water molecules and adding hydrogens.

- Generate ligand conformers using OMEGA or RDKit.

- Dock the compound into the active site, prioritizing hydrophobic interactions with residues like Ala67 and Val71.

- Evaluate glide scores (target: <−6.0 kcal/mol) and binding poses .

Advanced Research Questions

Q. How do bromo and fluoro substituents influence the electronic structure and reactivity of the oxazolidinone core?

Methodological Answer:

- Electron-withdrawing effects : The fluorine atom (ortho to oxazolidinone) increases ring electrophilicity, facilitating nucleophilic attacks at the carbonyl.

- Steric hindrance : The bulky bromo group (para position) may restrict rotational freedom, affecting binding to biological targets.

- DFT calculations : Use Gaussian09 at the B3LYP/6-31G* level to map electrostatic potential surfaces and identify reactive sites .

Q. What challenges arise in crystallizing 4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one, and how can crystallographic software address them?

Methodological Answer:

- Challenges : Heavy atoms (Br) cause strong X-ray absorption, complicating data collection. Fluorine’s low electron density reduces refinement accuracy.

- Solutions :

- Use high-intensity synchrotron radiation for data collection.

- Refine structures with SHELXL (for small molecules) or PHENIX (for twinned crystals). Key SHELXL commands include

L.S.for least-squares refinement andHKLF 4for handling twinning . - Visualize results with ORTEP-III to validate thermal ellipsoids and hydrogen bonding networks .

Q. How can contradictions between in vitro bioactivity and computational predictions be resolved?

Methodological Answer:

- Data reconciliation steps :

- Re-evaluate docking parameters : Adjust grid box size to ensure full coverage of the enzyme’s active site.

- Validate in vitro assays : Use ATPase activity assays (for DNA gyrase) with positive controls (e.g., ciprofloxacin).

- Solubility testing : Poor aqueous solubility may reduce observed activity despite favorable docking scores. Use DMSO stock solutions (<1% v/v) to mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.